molecular formula C8H20INO B147035 (2-Hydroxyethyl)triethylammonium iodide CAS No. 5957-17-5

(2-Hydroxyethyl)triethylammonium iodide

Cat. No. B147035
Key on ui cas rn: 5957-17-5
M. Wt: 273.16 g/mol
InChI Key: XQDHXDORJFXNDX-UHFFFAOYSA-M
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Patent
US07001704B2

Procedure details

To 200 g of acetone, 117 g of N,N-diethylethanolamine and 116 g of iodomethane were dissolved. The solution was left for one day. The precipitated white solid was filtered off, and dispersed in 200 g of acetone again. The dispersion was filtered off, and dried to obtain 210 g of N,N,N-triethyl-N-(2-hydroxyethyl)ammonium iodide.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][OH:6])[CH3:2].[I:9]C.[CH3:11][C:12](C)=O>>[I-:9].[CH2:1]([N+:3]([CH2:11][CH3:12])([CH2:7][CH3:8])[CH2:4][CH2:5][OH:6])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
C(C)N(CCO)CC
Name
Quantity
116 g
Type
reactant
Smiles
IC
Name
Quantity
200 g
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered off
ADDITION
Type
ADDITION
Details
dispersed in 200 g of acetone again
FILTRATION
Type
FILTRATION
Details
The dispersion was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
[I-].C(C)[N+](CCO)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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